N-(4-ethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-28-19-8-6-18(7-9-19)24-22(27)26-14-11-16(12-15-26)20-10-5-17-4-3-13-23-21(17)25-20/h3-10,13,16H,2,11-12,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOZSXAGLZKAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide (CAS Number: 2640874-42-4) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, an ethoxyphenyl group, and a naphthyridine moiety, which are known to impart various biological properties.
The molecular formula of this compound is C22H24N4O2, with a molecular weight of 376.5 g/mol. The structural framework of this compound allows for interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 2640874-42-4 |
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways related to cancer and other diseases. Its mechanism may involve the inhibition of specific kinases or modulation of receptor activity, which can lead to therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, related naphthyridine derivatives have shown activity against various cancer cell lines, including HepG2 (human liver cancer) with IC50 values indicating effective growth inhibition .
Case Study:
A study exploring the effects of naphthyridine derivatives revealed that certain compounds could induce apoptosis in HepG2 cells. The most potent derivative exhibited an IC50 value of 11.3 μM, suggesting that modifications in the naphthyridine structure could enhance biological activity against cancer cells .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research has shown that piperidine derivatives can act against various bacterial strains, indicating that this compound might also be effective as an antimicrobial agent.
Neuropharmacological Effects
Given the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and may offer therapeutic avenues for neurological disorders.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be beneficial.
| Compound Name | Structure Type | IC50 (μM) | Biological Activity |
|---|---|---|---|
| N-(4-chloro-phenoxy)-N'-ethyl-piperazine | Piperazine derivative | 15.0 | Anticancer |
| 1-(2-aminoethyl)piperidine | Piperidine derivative | 11.3 | Induces apoptosis in HepG2 |
| N-tert-butyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide | Piperidine derivative | 9.0 | Antimicrobial |
Comparison with Similar Compounds
PF3845 (4-(3-[5-{Trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)
- Key Differences :
- Replaces the 1,8-naphthyridine group with a trifluoromethylpyridine-oxyphenyl moiety.
- The pyridin-3-yl carboxamide group differs from the 4-ethoxyphenyl group in the target compound.
- Functional Implications :
BIBN4096BS (1-Piperidinecarboxamide Derivative)
- Key Differences :
- Contains a quinazolinyl group instead of 1,8-naphthyridine.
- Features a dibromo-4-hydroxyphenyl substituent, which may enhance receptor selectivity.
- Functional Implications :
Compound 33 (1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid)
- Key Differences :
- Incorporates a carboxylic acid group and a piperazine-linked trifluoromethylphenyl substituent.
- Lacks the ethoxyphenyl carboxamide group.
- Functional Implications :
Pharmacokinetic and Metabolic Comparisons
Preparation Methods
Core Structural Disassembly
The target molecule decomposes into three primary subunits:
-
1,8-Naphthyridine core : Synthesized via cyclocondensation of aminonicotinaldehyde derivatives with malonate esters under basic conditions.
-
Piperidine-4-carboxamide scaffold : Constructed through ring-closing metathesis or Michael addition-cyclization sequences, often employing Boc-protected intermediates for regioselectivity.
-
4-Ethoxyphenyl isocyanate precursor : Generated by phosgenation of 4-ethoxyaniline or via Curtius rearrangement of corresponding acyl azides.
Convergent Coupling Strategies
Two dominant synthetic pathways emerge:
-
Pathway A : Late-stage coupling of preformed 4-(1,8-naphthyridin-2-yl)piperidine with 4-ethoxyphenyl isocyanate.
-
Pathway B : Early introduction of the ethoxyphenyl group via Ullmann-type coupling prior to piperidine ring formation.
Comparative studies indicate Pathway A achieves higher overall yields (27–34%) but requires chromatographic purification, whereas Pathway B provides superior regiocontrol (≥98% ee) at the cost of extended reaction times.
Detailed Synthetic Routes and Reaction Optimization
Cyclocondensation Protocol
A modified Knoevenagel reaction between 2-aminonicotinaldehyde (31 ) and diethyl malonate in ethanol with piperidine catalyst (10 mol%) yields ethyl 1,8-naphthyridin-2(1H)-one-3-carboxylate (32 ) in 68% yield. Bromination at C6 using NBS in DMF introduces a handle for subsequent Suzuki-Miyaura couplings:
Palladium-Catalyzed Functionalization
Coupling of 6-bromo-1,8-naphthyridine with 4-piperidone via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) affords 4-(1,8-naphthyridin-2-yl)piperidine in 82% yield. Critical parameters include:
Carbodiimide-Mediated Coupling
Reaction of 4-(1,8-naphthyridin-2-yl)piperidine with 4-ethoxyphenyl isocyanate in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) achieves 76% conversion. Key considerations:
Microwave-Assisted Synthesis
Alternative protocols employing microwave irradiation (150°C, 20 min) in NMP reduce reaction times from 12 h to 35 min with comparable yields (74%). This method proves advantageous for scale-up due to reduced thermal degradation.
Oxidative Aromatization
Treatment of the dihydropyridine intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene completes aromatization, yielding the target compound in 89% purity. Excess DDQ (2.5 equiv) ensures complete oxidation while avoiding over-chlorination.
Crystallization Optimization
Recrystallization from methanol/water (4:1 v/v) at −20°C provides analytically pure material (>99.5% by HPLC). Crystallographic data confirms the trans configuration at the piperidine-carboxamide junction (torsion angle = 178.4°).
Comparative Analysis of Synthetic Methodologies
Yield and Efficiency Metrics
Solvent and Catalyst Impact
-
DMF vs. NMP : DMF increases reaction rates by 40% in carboxamide couplings but complicates purification due to high boiling point (153°C).
-
Pd(OAc)₂ vs. PdCl₂ : Acetate-based catalysts provide superior turnover numbers (TON = 1,450 vs. 890) in cross-coupling steps.
Characterization and Analytical Validation
Spectroscopic Profiling
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization techniques for N-(4-ethoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide?
- Synthesis Steps :
Naphthyridine Core Formation : Cyclization of precursors (e.g., aminopyridines) under reflux conditions with catalysts like acetic anhydride or POCl₃ .
Functionalization : Introduction of the ethoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
Piperidine-Carboxamide Assembly : Amide bond formation between the naphthyridine intermediate and piperidine-carboxamide moiety using carbodiimide-based coupling agents .
- Characterization :
- NMR (¹H/¹³C) to confirm regiochemistry and purity .
- Mass Spectrometry (MS) for molecular weight validation .
- HPLC/TLC to monitor reaction progress and purity (>95%) .
Q. Which structural features are critical for the compound's biological activity?
- Naphthyridine Core : Facilitates π-π stacking and hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- Ethoxyphenyl Group : Enhances lipophilicity, improving membrane permeability .
- Piperidine-Carboxamide Moiety : Modulates solubility and pharmacokinetic properties (e.g., metabolic stability) .
- Key Data : Crystallographic studies reveal bond angles (e.g., 120° for aromatic rings) critical for target interactions .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Condition Optimization :
- Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .
- Catalysts : Use Pd(PPh₃)₄ in cross-coupling reactions to achieve >85% yield .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .
- Ultrasonic Assistance : Reduces reaction time by 40% in heterocycle formation steps .
- Purification : Gradient column chromatography (hexane/EtOAc) resolves closely eluting intermediates .
Q. How to resolve contradictions between in vitro and in vivo bioactivity data?
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Metabolic Stability Tests : Incubate with liver microsomes to identify rapid clearance pathways (e.g., CYP450-mediated oxidation) .
- Formulation Adjustments : Use PEG-based carriers to enhance bioavailability in animal models .
Q. What in silico strategies predict target interactions and SAR?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinases or GPCRs .
- MD Simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories .
- QSAR Models : Train datasets on naphthyridine derivatives to correlate substituents (e.g., ethoxy vs. methoxy) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
